6-(trifluoromethoxy)benzofuran-3-one
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Overview
Description
6-(trifluoromethoxy)benzofuran-3-one is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. The trifluoromethoxy group attached to the benzofuran ring enhances the compound’s chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the intramolecular Friedel–Crafts reaction, which is catalyzed by phosphoric acid and exhibits good functional group tolerance . Another method involves the use of chiral copper complexes to promote enantioselective conjugate additions .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure high yield and purity. The use of metal-free catalysis and efficient reaction conditions are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-(trifluoromethoxy)benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydrobenzofuran derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include quinone derivatives, dihydrobenzofuran derivatives, and various substituted benzofurans .
Scientific Research Applications
6-(trifluoromethoxy)benzofuran-3-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound exhibits biological activities such as anti-inflammatory and antioxidant properties.
Medicine: It has potential therapeutic applications, including anti-tumor and anti-viral activities.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(trifluoromethoxy)benzofuran-3-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the production of reactive oxygen species (ROS) in macrophages, thereby exhibiting anti-inflammatory effects . The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Benzofuran: The parent compound without the trifluoromethoxy group.
6-Hydroxybenzofuran-3(2H)-one: A hydroxylated derivative with similar biological activities.
Benzothiophene: A sulfur analog with distinct chemical properties.
Uniqueness: 6-(trifluoromethoxy)benzofuran-3-one is unique due to the presence of the trifluoromethoxy group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-(trifluoromethoxy)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O3/c10-9(11,12)15-5-1-2-6-7(13)4-14-8(6)3-5/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGPNDSCWPPZOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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